Sphingolactone-24

nSMase inhibition mechanism irreversible inhibitor covalent lactone

Sphingolactone-24 (CAS 881177-99-7, synonym Sph-24) is a synthetic ceramide-analog lactone that functions as a selective, time-dependent irreversible inhibitor of neutral sphingomyelinase (nSMase, also known as neutral sphingomyelin phosphodiesterase 2 / SMPD3). Unlike earlier-generation nSMase inhibitors such as spiroepoxide and scyphostatin that rely on reactive epoxy warheads, sphingolactone-24 achieves covalent enzyme inactivation through its electrophilic γ-lactone carbonyl moiety, conferring enhanced chemical stability.

Molecular Formula C18H29NO4
Molecular Weight 323.4 g/mol
Cat. No. B12340760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingolactone-24
Molecular FormulaC18H29NO4
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCCCCCC1CC(OC1=O)C(CO)NC(=O)C=CC=CC
InChIInChI=1S/C18H29NO4/c1-3-5-7-9-10-14-12-16(23-18(14)22)15(13-20)19-17(21)11-8-6-4-2/h4,6,8,11,14-16,20H,3,5,7,9-10,12-13H2,1-2H3,(H,19,21)/b6-4+,11-8+/t14?,15-,16+/m0/s1
InChIKeyOCXQUITYSDKHLR-CMJZMVGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sphingolactone-24 (Sph-24): A Selective Irreversible Neutral Sphingomyelinase Inhibitor for Ceramide Pathway Research and Acute Lung Injury Models


Sphingolactone-24 (CAS 881177-99-7, synonym Sph-24) is a synthetic ceramide-analog lactone that functions as a selective, time-dependent irreversible inhibitor of neutral sphingomyelinase (nSMase, also known as neutral sphingomyelin phosphodiesterase 2 / SMPD3) [1]. Unlike earlier-generation nSMase inhibitors such as spiroepoxide and scyphostatin that rely on reactive epoxy warheads, sphingolactone-24 achieves covalent enzyme inactivation through its electrophilic γ-lactone carbonyl moiety, conferring enhanced chemical stability [1]. The compound has been employed as a chemical tool to dissect nSMase-dependent ceramide generation in apoptosis, inflammatory signaling, and synaptic transmission [2] [3]. Its demonstrated in vivo efficacy in a murine LPS-induced acute lung injury (ALI) model—where it reduced disease severity and increased survival—further distinguishes it from nSMase inhibitors lacking validated in vivo activity [2].

Why nSMase Inhibitors Are Not Interchangeable: Irreversibility, Isoform Selectivity, and In Vivo Validation Separate Sphingolactone-24 from GW4869, Spiroepoxide, and D609


Neutral sphingomyelinase inhibitors span diverse chemotypes with fundamentally different mechanisms: GW4869 is a reversible non-competitive inhibitor (IC50 ~1 µM on rat brain nSMase) ; spiroepoxide and scyphostatin are irreversible but contain hydrolytically labile epoxy groups [1]; D609 and chlorpromazine preferentially target acid sphingomyelinase (aSMase) rather than nSMase [2] [3]. Sphingolactone-24 occupies a distinct position through its combination of (i) covalent irreversible nSMase inactivation via a stable lactone warhead, (ii) demonstrated selectivity over aSMase at concentrations up to 350 µM, and (iii) validated in vivo pharmacodynamic effect in an ALI survival model. These properties mean that substituting GW4869 for sphingolactone-24 in an experiment requiring sustained nSMase suppression after washout, or using D609 when nSMase-specific (rather than aSMase) pathway dissection is needed, will yield mechanistically divergent—and potentially misleading—results.

Sphingolactone-24 Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Irreversible Covalent Inhibition of nSMase by Sphingolactone-24 vs. Reversible Non-Competitive Inhibition by GW4869

Sphingolactone-24 inhibits nSMase through a time-dependent, irreversible mechanism driven by covalent reaction of its γ-lactone carbonyl with the enzyme active site [1]. In the original characterization using rat brain microsome nSMase preparations, sphingolactone-24 (compound 24) achieved progressively increasing inhibition over a 15-minute preincubation period at 350 µM, reaching the highest inhibitory potency among all sphingolactones tested—approximately 90% inhibition after 15 min preincubation [1]. In contrast, GW4869 acts as a reversible, non-competitive nSMase inhibitor with an IC50 of ~1 µM but does not form a covalent enzyme adduct; its inhibition is reversed upon compound removal . The irreversible nature of sphingolactone-24 means that nSMase remains inactivated even after washout, enabling experimental protocols (e.g., pulse-chase, cell transfer assays) where sustained target suppression is required independent of continuous bath compound presence.

nSMase inhibition mechanism irreversible inhibitor covalent lactone ceramide signaling washout resistance

Selective nSMase Inhibition with Negligible aSMase Activity vs. D609 and Chlorpromazine: Evidence from Neutrophil Apoptosis and T-Cell Signaling Models

In LPS-stimulated human neutrophils, sphingolactone-24 (Sph-24) blocked the anti-apoptotic effect of LPS, whereas the acidic sphingomyelinase (aSMase) inhibitor chlorpromazine failed to do so—demonstrating that the relevant sphingomyelinase isoform in this pathway is nSMase, not aSMase, and that Sph-24 discriminates between them [1]. In a complementary T-cell model, both sphingolactone-24 (nSMase) and D609 (aSMase) inhibited IFN-α-induced serotonin uptake, but with a critical mechanistic divergence: D609 blocked IFN-α-induced COX-2 and Akt activation, whereas sphingolactone-24 did not [2]. This differential effect demonstrates that nSMase and aSMase couple to distinct downstream signaling modules, and that sphingolactone-24 specifically interrogates the nSMase-dependent arm without confounding aSMase-mediated COX-2/Akt effects. Additionally, the original characterization paper showed that sphingolactone-24 at 350 µM produced no inhibition of A-SMase (acid sphingomyelinase) [3].

nSMase selectivity acid sphingomyelinase D609 chlorpromazine sphingomyelinase isoform specificity

Chemical Stability Advantage: Lactone-Based Irreversible Inhibition Without Reactive Epoxy Group vs. Spiroepoxide and Scyphostatin

The first-generation irreversible nSMase inhibitors—spiroepoxide (Arenz & Giannis, 2000) and the natural product scyphostatin—achieve enzyme inactivation through ring-opening of a reactive epoxide group [1]. These epoxy functions are susceptible to hydrolysis under aqueous conditions and nucleophilic attack by non-target biomolecules, limiting shelf-life and potentially generating off-target reactivity. Sphingolactone-24 was explicitly designed to circumvent this liability: it achieves irreversible nSMase inhibition through its γ-lactone carbonyl electrophile, a more hydrolytically stable functional group that does not require an epoxide [1]. The original publication directly states: "In contrast to the previously described N-SMase inhibitors such as scyphostatin (6), spiroepoxide 7, and manumycin A (8), the sphingolactones are stable and contain no epoxy function" [1]. Among the sphingolactone series, compound 24 was identified as possessing the highest inhibitory activity [1].

chemical stability epoxy-free inhibitor lactone warhead spiroepoxide scyphostatin nSMase inhibitor shelf-life

In Vivo Efficacy in LPS-Induced Acute Lung Injury: Survival Benefit and Disease Severity Reduction vs. Untreated LPS Controls

In a murine LPS-induced acute lung injury (ALI) model, sphingolactone-24 administered at 1 mg/kg i.p. at 3 and 9 hours post-LPS challenge reduced the severity of lung injury and increased survival rate compared to mice receiving LPS alone [1]. This in vivo pharmacodynamic effect was mechanistically linked to attenuation of LPS-induced p38 MAPK phosphorylation in neutrophils, with the in vitro correlate showing that sphingolactone-24 at 50 µM (30 min pretreatment + 24 h co-incubation) inhibited LPS-induced p38 MAPK phosphorylation and antagonized the anti-apoptotic effect of LPS in human neutrophils [1]. Notably, the aSMase inhibitor chlorpromazine failed to recapitulate this effect, confirming the nSMase specificity of the pathway in this disease context [1]. In contrast, the widely used nSMase inhibitor GW4869—while effective in numerous in vitro settings—lacks published in vivo survival benefit data in an ALI model comparable to that demonstrated for sphingolactone-24.

acute lung injury ARDS in vivo efficacy neutrophil apoptosis survival model LPS challenge

Functional Validation in Neuronal Synaptic Plasticity: Sphingolactone-24 Blocks BDNF-Induced EPSC Enhancement via nSMase/Ceramide Pathway at 25 µM

In cultured rat sympathetic neurons, brain-derived neurotrophic factor (BDNF) acting through the p75 neurotrophin receptor enhanced excitatory postsynaptic current (EPSC) amplitude via an nSMase-dependent sphingolipid pathway. Sphingolactone-24 at 25 µM completely blocked the BDNF-induced EPSC enhancement [1]. Quantitative analysis showed mean EPSC amplitudes of −128.6 ± 21.3 pA (sphingolactone-24 alone) vs. −120.3 ± 23.6 pA (sphingolactone-24 + BDNF), a non-significant difference, confirming full blockade of the BDNF effect (n = 6 cells; 606 and 306 EPSCs for control and BDNF conditions, respectively) [1]. As a comparator, postsynaptic application of fumonisin B1 (10 µM), a ceramide synthase inhibitor acting downstream of nSMase in the same pathway, also blocked BDNF effects but through a different mechanism—blocking ceramide production from sphingosine rather than sphingomyelin hydrolysis to ceramide [1]. This demonstrates that sphingolactone-24 specifically isolates the nSMase step in neuronal ceramide signaling, providing mechanistic resolution not achievable with downstream pathway inhibitors.

synaptic plasticity BDNF p75 neurotrophin receptor ceramide signaling neuronal nSMase electrophysiology

Sphingolactone-24: Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Dissecting nSMase-Specific vs. aSMase-Specific Ceramide Signaling in Inflammatory and Immune Cell Models

When studying sphingomyelinase-dependent ceramide signaling in inflammation, use sphingolactone-24 (nSMase-selective, irreversible) in parallel with D609 or chlorpromazine (aSMase-selective) to unambiguously assign pathway contributions. As demonstrated in LPS-stimulated human neutrophils, Sph-24 blocks nSMase-dependent anti-apoptotic signaling while chlorpromazine does not [1]. In T-cell serotonin uptake models, Sph-24 and D609 produce divergent effects on COX-2/Akt activation, confirming that nSMase and aSMase couple to distinct signaling modules [2]. This paired-inhibitor experimental design enables precise mechanistic mapping that single-inhibitor studies cannot achieve.

In Vivo Studies of nSMase in Acute Lung Injury, ARDS, and Neutrophil-Driven Inflammation Requiring Survival Endpoints

For preclinical ALI/ARDS research, sphingolactone-24 is the preferred nSMase inhibitor because it has demonstrated in vivo efficacy—reduced ALI severity and increased survival—in a murine LPS challenge model at 1 mg/kg i.p. [1]. Most alternative nSMase inhibitors (GW4869, spiroepoxide) lack published in vivo survival data in comparable lung injury models. The in vitro mechanistic correlate—inhibition of p38 MAPK phosphorylation at 50 µM in human neutrophils—provides a pharmacodynamic biomarker for dose-response optimization in vivo [1].

Pulse-Chase or Washout Experiments Requiring Sustained nSMase Suppression After Compound Removal

Because sphingolactone-24 is an irreversible covalent nSMase inhibitor [1], it is uniquely suited for experimental protocols where the inhibitor is applied transiently but sustained target suppression is required—such as pulse-chase labeling, cell transfer assays, or washout experiments before downstream stimulation. Reversible nSMase inhibitors like GW4869 lose efficacy upon washout and require continuous bath exposure, making them unsuitable for such protocols. Researchers should preincubate with Sph-24 (typical range: 25–50 µM for 15–30 min in cell-based assays) before washout and subsequent stimulation.

Neuronal Ceramide Signaling Studies: Isolating nSMase from Ceramide Synthase Contributions to Synaptic Plasticity

In neurobiology experiments investigating p75 neurotrophin receptor-mediated ceramide signaling at synapses, sphingolactone-24 at 25 µM specifically blocks nSMase-dependent ceramide generation from sphingomyelin without inhibiting ceramide synthase [1]. This is mechanistically distinct from fumonisin B1, which blocks ceramide synthase and prevents ceramide production from sphingosine. Using both inhibitors in parallel enables researchers to determine whether synaptic effects are driven by sphingomyelin hydrolysis (nSMase pathway) or de novo ceramide synthesis, a distinction critical for understanding BDNF/p75 signaling mechanisms in the nervous system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sphingolactone-24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.